![molecular formula C21H24O6S2 B023099 ethyl (Z)-3-[3-ethoxy-4-hydroxy-5-(phenylsulfanylmethyl)phenyl]-2-methylsulfonylprop-2-enoate CAS No. 107788-10-3](/img/structure/B23099.png)
ethyl (Z)-3-[3-ethoxy-4-hydroxy-5-(phenylsulfanylmethyl)phenyl]-2-methylsulfonylprop-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl (Z)-3-[3-ethoxy-4-hydroxy-5-(phenylsulfanylmethyl)phenyl]-2-methylsulfonylprop-2-enoate, also known as EHPSP, is a synthetic herbicide that has been widely used in agriculture to control weeds. It was first introduced in the 1970s and has since been used in various crops such as cotton, soybeans, and corn.
Mecanismo De Acción
Ethyl (Z)-3-[3-ethoxy-4-hydroxy-5-(phenylsulfanylmethyl)phenyl]-2-methylsulfonylprop-2-enoate acts by inhibiting the activity of EPSPS, which is a key enzyme in the shikimate pathway. This pathway is essential for the synthesis of three aromatic amino acids: phenylalanine, tyrosine, and tryptophan. Inhibition of EPSPS leads to the accumulation of shikimate-3-phosphate, which is toxic to plants. This results in the death of the plant.
Efectos Bioquímicos Y Fisiológicos
Ethyl (Z)-3-[3-ethoxy-4-hydroxy-5-(phenylsulfanylmethyl)phenyl]-2-methylsulfonylprop-2-enoate has been shown to have a selective mode of action, meaning that it only affects plants that are susceptible to the herbicide. It does not affect non-target organisms such as animals or humans. ethyl (Z)-3-[3-ethoxy-4-hydroxy-5-(phenylsulfanylmethyl)phenyl]-2-methylsulfonylprop-2-enoate has been shown to have a low toxicity to mammals and birds.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Ethyl (Z)-3-[3-ethoxy-4-hydroxy-5-(phenylsulfanylmethyl)phenyl]-2-methylsulfonylprop-2-enoate is widely used in laboratory experiments to study the shikimate pathway and its role in plant physiology. It is a potent inhibitor of EPSPS and is highly effective in killing plants. However, its use is limited to laboratory experiments as it is not approved for use in food crops.
Direcciones Futuras
1. Development of new herbicides that target different enzymes in the shikimate pathway.
2. Study of the effect of ethyl (Z)-3-[3-ethoxy-4-hydroxy-5-(phenylsulfanylmethyl)phenyl]-2-methylsulfonylprop-2-enoate on non-target organisms such as insects and microorganisms.
3. Development of new methods for the synthesis of ethyl (Z)-3-[3-ethoxy-4-hydroxy-5-(phenylsulfanylmethyl)phenyl]-2-methylsulfonylprop-2-enoate that are more efficient and environmentally friendly.
4. Study of the effect of ethyl (Z)-3-[3-ethoxy-4-hydroxy-5-(phenylsulfanylmethyl)phenyl]-2-methylsulfonylprop-2-enoate on the environment and its potential impact on ecosystems.
5. Development of new methods for the delivery of ethyl (Z)-3-[3-ethoxy-4-hydroxy-5-(phenylsulfanylmethyl)phenyl]-2-methylsulfonylprop-2-enoate to plants that are more effective and efficient.
Métodos De Síntesis
Ethyl (Z)-3-[3-ethoxy-4-hydroxy-5-(phenylsulfanylmethyl)phenyl]-2-methylsulfonylprop-2-enoate is synthesized by a multistep process that involves the reaction of several chemicals. The first step involves the reaction of 3-ethoxy-4-hydroxybenzaldehyde with thioacetic acid, followed by the reaction of the resulting product with 2-chloro-2-methylpropane. The final step involves the reaction of the resulting product with ethyl vinyl sulfone.
Aplicaciones Científicas De Investigación
Ethyl (Z)-3-[3-ethoxy-4-hydroxy-5-(phenylsulfanylmethyl)phenyl]-2-methylsulfonylprop-2-enoate has been extensively studied for its herbicidal properties and its effect on plant physiology. It has been used to study the shikimate pathway, which is a biochemical pathway that is essential for the survival of plants. ethyl (Z)-3-[3-ethoxy-4-hydroxy-5-(phenylsulfanylmethyl)phenyl]-2-methylsulfonylprop-2-enoate inhibits the activity of the enzyme 5-enolpyruvylshikimate-3-phosphate synthase (EPSPS), which is involved in the shikimate pathway. This inhibition leads to the accumulation of shikimate-3-phosphate, which is toxic to plants.
Propiedades
Número CAS |
107788-10-3 |
|---|---|
Nombre del producto |
ethyl (Z)-3-[3-ethoxy-4-hydroxy-5-(phenylsulfanylmethyl)phenyl]-2-methylsulfonylprop-2-enoate |
Fórmula molecular |
C21H24O6S2 |
Peso molecular |
436.5 g/mol |
Nombre IUPAC |
ethyl (Z)-3-[3-ethoxy-4-hydroxy-5-(phenylsulfanylmethyl)phenyl]-2-methylsulfonylprop-2-enoate |
InChI |
InChI=1S/C21H24O6S2/c1-4-26-18-12-15(13-19(29(3,24)25)21(23)27-5-2)11-16(20(18)22)14-28-17-9-7-6-8-10-17/h6-13,22H,4-5,14H2,1-3H3/b19-13- |
Clave InChI |
BJTSJYORCVRPET-UHFFFAOYSA-N |
SMILES isomérico |
CCOC1=CC(=CC(=C1O)CSC2=CC=CC=C2)/C=C(/C(=O)OCC)\S(=O)(=O)C |
SMILES |
CCOC1=CC(=CC(=C1O)CSC2=CC=CC=C2)C=C(C(=O)OCC)S(=O)(=O)C |
SMILES canónico |
CCOC1=CC(=CC(=C1O)CSC2=CC=CC=C2)C=C(C(=O)OCC)S(=O)(=O)C |
Sinónimos |
ethyl (Z)-3-[3-ethoxy-4-hydroxy-5-(phenylsulfanylmethyl)phenyl]-2-meth ylsulfonyl-prop-2-enoate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



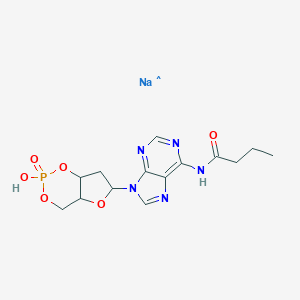
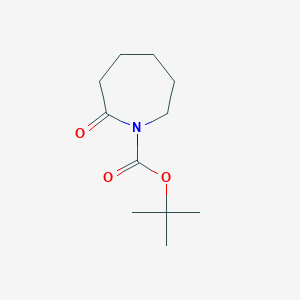
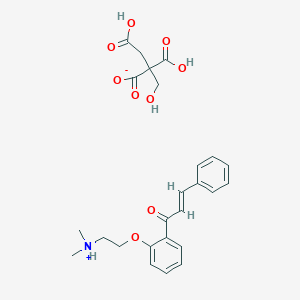
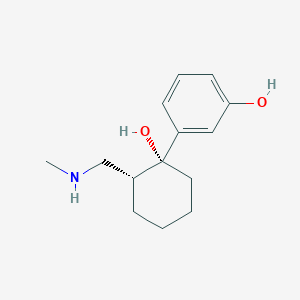
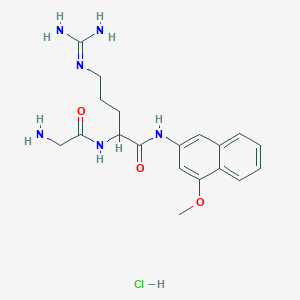
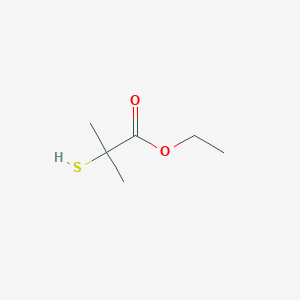
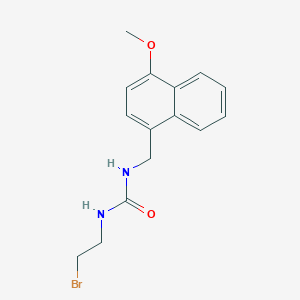
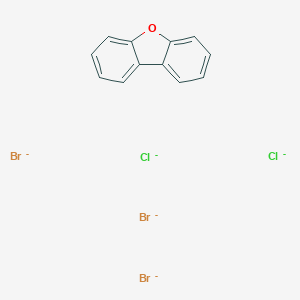
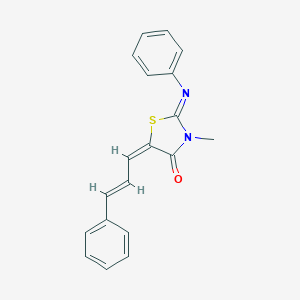
![6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-amine](/img/structure/B23046.png)
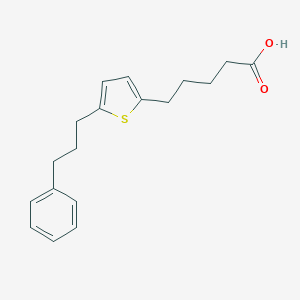
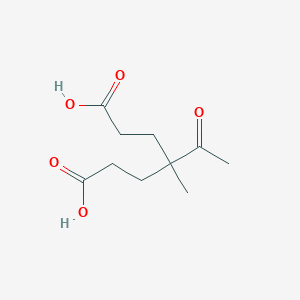
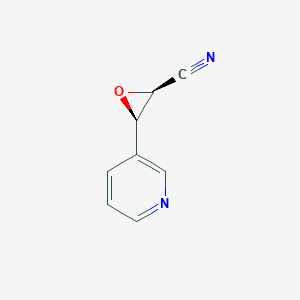
![(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]naphthalen-1-yl]oxyoxane-2-carboxylic acid](/img/structure/B23061.png)